2-(2-(Difluoromethoxy)phenyl)propanenitrile
Description
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7(6-13)8-4-2-3-5-9(8)14-10(11)12/h2-5,7,10H,1H3 |
InChI Key |
XRDOASLDBJNZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Precursors
A common synthetic route involves the nucleophilic substitution of halogenated aromatic precursors with cyanide sources to install the propanenitrile group.
- Starting Material: 2-bromomethyl-1-chloro-4-(difluoromethoxy)benzene
- Reagents and Conditions:
- Sodium cyanide (NaCN) in dimethylformamide (DMF)
- Acidic conditions using 6 N hydrochloric acid (HCl)
- Ice cooling during addition to control exothermicity
- Procedure: The halogenated benzyl derivative is added dropwise to a cooled suspension of sodium cyanide in DMF containing HCl. The mixture is then warmed to ambient temperature and stirred briefly. After aqueous workup and extraction with butyl chloride, the product is purified by crystallization at low temperature (-50 °C).
- Outcome: The product this compound is obtained as a white solid with yields reported up to 90% and melting point around 35-38 °C.
- Notes: Variations of this method include substitutions on the aromatic ring (e.g., chloro, dichloro substituents) with similar reaction conditions and comparable yields.
Palladium-Catalyzed Cross-Coupling to Form Key Intermediates
Prior to cyanide substitution, the synthesis of the halogenated precursor often involves palladium-catalyzed coupling reactions:
- Reaction: Coupling of ethynylbenzene derivatives with 4-(difluoromethoxy)-1-iodobenzene
- Catalysts:
- Dichlorobis(triphenylphosphine)palladium(II)
- Copper(I) iodide (CuI) as co-catalyst
- Outcome: Formation of phenylethynylbenzene intermediates, which can be further oxidized to diketones or other functional groups necessary for subsequent transformations.
Oxidation of Alkynes to Diketones
- Oxidizing Agents:
- Potassium permanganate (KMnO4)
- Iodine in dimethyl sulfoxide (I2/DMSO)
- Palladium(II) chloride (PdCl2)/DMSO
- N-Bromosuccinimide/DMSO
- Ozone or sodium periodate with ruthenium (IV) oxide hydrate
- Purpose: To convert alkyne intermediates to diketone compounds, which are key precursors in the synthesis of related heterocyclic or nitrile-containing compounds.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromomethyl-1-chloro-4-(difluoromethoxy)benzene | NaCN in DMF, 6 N HCl, ice cooling, ambient temp | This compound | 90 | Crystallization at -50 °C, white solid |
| 2 | Ethynylbenzene + 4-(difluoromethoxy)-1-iodobenzene | Pd(II) catalyst, CuI | Phenylethynylbenzene intermediate | Not specified | Cross-coupling step |
| 3 | Alkyne intermediate | KMnO4, I2/DMSO or other oxidants | Diketone compounds | Not specified | Oxidation for further functionalization |
| 4 | 5-Bromo-2-(difluoromethoxy)pyridine | TurboGrignard (isopropylmagnesium lithium chloride), THF, 0–20 °C | Boronate ester intermediate | 86 | Precursor for difluoromethoxy group installation |
| 5 | Boronate ester intermediate | Sodium chlorodifluoroacetate, acetonitrile, 80 °C | Difluoromethoxy-substituted aromatic compound | 53 | Sealed tube reaction, flash chromatography |
Detailed Research Outcomes and Analytical Data
-
- High yields (up to 90%) are achievable in the nucleophilic substitution step with cyanide.
- Moderate yields (50–86%) are typical for intermediate formation steps involving Grignard reagents and oxidation.
-
- Crystallization from butyl chloride at low temperatures is effective for isolating the nitrile compound.
- Flash chromatography on silica gel is commonly used for purification of intermediates.
-
- Proton Nuclear Magnetic Resonance (1H NMR) and Fluorine-19 NMR (19F NMR) confirm the presence of difluoromethoxy groups and aromatic protons.
- Mass spectrometry (MS) data show molecular ions consistent with the expected molecular weights.
Chemical Reactions Analysis
2-(2-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and applications of 2-(2-(Difluoromethoxy)phenyl)propanenitrile and related propanenitrile derivatives:
Electronic and Steric Effects
- Difluoromethoxy vs. Methoxy/Hydroxy Groups : The difluoromethoxy group (-O-CF₂-) in the main compound enhances electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxy (-OH) groups. This increases the compound’s stability against oxidative degradation, a feature exploited in pharmaceuticals like roflumilast (a PDE4 inhibitor with a difluoromethoxy group) .
- Fluorine Substituents : Fluorine atoms improve metabolic stability and membrane permeability. For example, 2-(2,4-difluorophenyl)propanenitrile (2k) is a precursor for fungicides, where fluorine’s electronegativity likely enhances target binding .
Biological Activity
2-(2-(Difluoromethoxy)phenyl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , indicating it consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom. The presence of the difluoromethoxy group enhances the compound's lipophilicity, which may influence its reactivity and biological activity, allowing it to interact effectively with biological membranes and enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The difluoromethoxy group can significantly affect the compound's binding affinity and selectivity towards molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as myeloperoxidase, which is implicated in oxidative stress and inflammation.
- Cancer Cell Apoptosis : Research suggests that it may induce apoptosis in cancer cells by disrupting cellular processes or inhibiting key signaling pathways.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activities. Although specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against certain cancer cell lines. The mechanism may involve the inhibition of tumor growth factors or apoptosis induction in malignant cells.
In Vitro Studies
In vitro studies have shown that this compound can act as an inhibitor for certain enzymes. For example:
- Enzyme Assays : Specific assays revealed that the compound inhibited enzyme activity at varying concentrations, suggesting a dose-dependent response which is crucial for understanding its pharmacological profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Isobutylphenyl)propanenitrile | Propanenitrile derivative | Antitumor and anti-inflammatory |
| 3-[4-(Difluoromethoxy)phenyl]propanenitrile | Propanenitrile derivative | Enzyme inhibition; anti-inflammatory |
| Pyrazole derivatives | Various | Antitumor, anti-inflammatory, antibacterial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(Difluoromethoxy)phenyl)propanenitrile, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, with difluoromethoxy introduction via fluorinating agents (e.g., DAST). Key steps include:
- Halogenation : Bromination of the phenyl ring at the ortho position .
- Difluoromethoxy introduction : Reaction with difluoromethylating reagents under anhydrous conditions .
- Nitrile formation : Cyanide substitution or Strecker synthesis.
- Data Considerations : Monitor reaction progress via TLC/HPLC. Optimize temperature (e.g., 0–60°C) and solvent (e.g., DMF, THF) to minimize side products like hydrolyzed amides or over-fluorinated derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹⁹F NMR to confirm difluoromethoxy substitution (δ ≈ -80 to -90 ppm), ¹H/¹³C NMR for nitrile and phenyl group assignments .
- Mass spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]⁺).
- X-ray crystallography : For definitive stereochemical analysis (if crystalline).
Q. What stability challenges arise during storage and handling of this nitrile derivative?
- Methodology :
- Hydrolysis susceptibility : Test stability in aqueous buffers (pH 2–12) via HPLC to identify degradation products (e.g., carboxylic acids under basic conditions) .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways.
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates. Compare IC₅₀ values with non-fluorinated analogs to assess electronic effects .
- Molecular docking : Use the PubChem-derived 3D structure (InChI Key: LSFWUQCOTXRZHH-UHFFFAOYSA-N) to model binding interactions with target proteins .
Q. What structure-activity relationship (SAR) trends are observed in difluoromethoxy-containing analogs?
- Data Analysis : Compare with analogs from literature (e.g., 4-(difluoromethoxy)phenylacetonitrile and 2-(difluoromethoxy)naphthalene derivatives ):
| Substituent Position | Bioactivity Trend | Key Finding |
|---|---|---|
| Ortho-difluoromethoxy | Enhanced metabolic stability | Reduced CYP3A4-mediated oxidation |
| Para-difluoromethoxy | Lower logP | Improved solubility but reduced membrane permeability |
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- MD simulations : Study solvation effects and binding pocket dynamics to optimize substituent bulk/electronics .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Case Study : If one study reports 70% yield using DAST while another observes <50% due to hydrolysis :
- Root cause : Trace moisture in reagents or incomplete inert gas purging.
- Resolution : Validate anhydrous conditions via Karl Fischer titration and repeat with controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
